

## A Head-to-Head Clinical Trial Comparison of Levodopa Prodrugs: Etilevodopa vs. Foslevodopa

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |  |
|----------------------|-------------|-----------|--|--|--|--|
| Compound Name:       | Etilevodopa |           |  |  |  |  |
| Cat. No.:            | B1671700    | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Parkinson's disease (PD) therapeutics, optimizing the delivery of levodopa to the brain remains a cornerstone of symptomatic management. Levodopa, the metabolic precursor to dopamine, effectively replenishes the depleted dopamine stores in the brains of PD patients. However, its oral administration is fraught with challenges, including variable absorption and a short half-life, leading to motor fluctuations. To address these limitations, several levodopa prodrugs have been developed. This guide provides a detailed comparison of two such prodrugs: **etilevodopa** and foslevodopa, based on available head-to-head clinical trial data against the standard of care, oral levodopa/carbidopa.

## **Executive Summary**

While no direct head-to-head clinical trials comparing **etilevodopa** and foslevodopa have been identified, a comparative analysis can be drawn from their respective clinical trials against oral levodopa/carbidopa. **Etilevodopa**, an oral prodrug, was developed to offer a more rapid and consistent absorption profile than standard levodopa. In contrast, foslevodopa, co-formulated with the prodrug foscarbidopa, is designed for continuous subcutaneous infusion, aiming to provide stable plasma levodopa concentrations and mitigate motor fluctuations in patients with advanced PD.



Clinical trial data suggests that while **etilevodopa** demonstrated a theoretical pharmacokinetic advantage with a shorter time to maximum concentration, it did not translate into statistically significant improvements in clinical outcomes such as "time to on" or reduction in "off" time when compared to standard levodopa/carbidopa[1]. Conversely, foslevodopa/foscarbidopa has shown significant improvements in increasing "on" time without troublesome dyskinesia and reducing "off" time in patients with advanced Parkinson's disease compared to oral levodopa/carbidopa[2].

#### **Data Presentation: Efficacy and Pharmacokinetics**

The following tables summarize the key efficacy and pharmacokinetic data from pivotal clinical trials of **etilevodopa** and foslevodopa compared to oral levodopa/carbidopa.

**Table 1: Efficacy Outcomes** 

| Prodrug                             | Trial                                        | Primary<br>Endpoint                                        | Change<br>from<br>Baseline<br>(Prodrug) | Change<br>from<br>Baseline<br>(Levodopa/<br>Carbidopa) | P-value |
|-------------------------------------|----------------------------------------------|------------------------------------------------------------|-----------------------------------------|--------------------------------------------------------|---------|
| Etilevodopa                         | Blindauer et<br>al., 2006                    | Reduction in<br>mean total<br>daily "time to<br>on" (TTON) | -0.58 hours                             | -0.79 hours                                            | .24     |
| Reduction in total daily "off" time | -0.85 hours                                  | -0.87 hours                                                | NS                                      |                                                        |         |
| Foslevodopa/<br>Foscarbidopa        | Soileau et al.,<br>2022<br>(NCT043801<br>42) | Change in "on" time without troublesome dyskinesia         | +2.72 hours                             | +0.97 hours                                            | 0.0083  |
| Change in "off" time                | -2.75 hours                                  | -0.96 hours                                                | 0.0054                                  |                                                        |         |



**NS: Not Specified** 

**Table 2: Pharmacokinetic Parameters** 

| Prodrug                      | Trial                     | Tmax (hours)                               | Cmax (ng/mL)                 | Administration<br>Route  |
|------------------------------|---------------------------|--------------------------------------------|------------------------------|--------------------------|
| Etilevodopa                  | Djaldetti et al.,<br>2003 | ~0.5                                       | Not specified                | Oral                     |
| Levodopa/<br>Carbidopa       | Djaldetti et al.,<br>2003 | ~0.9                                       | Not specified                | Oral                     |
| Foslevodopa/<br>Foscarbidopa | Soileau et al.,<br>2022   | Not applicable<br>(continuous<br>infusion) | Stable plasma concentrations | Subcutaneous<br>Infusion |

# Experimental Protocols Etilevodopa Clinical Trial (Blindauer et al., 2006)

- Study Design: A randomized, double-blind, parallel-group, active-controlled, multicenter trial.
- Patient Population: 327 patients with Parkinson's disease experiencing motor fluctuations, defined as having a mean daily "time to on" (TTON) of at least 1.5 hours.
- Intervention: Patients were randomized to receive either etilevodopa/carbidopa or levodopa/carbidopa for 18 weeks. Dosing was titrated to optimal clinical response during the initial 6 weeks, followed by a 12-week maintenance period.
- Outcome Measures: The primary efficacy endpoint was the change from baseline in the
  mean total daily TTON, as recorded in patient diaries. Secondary endpoints included
  changes in "off" time, "on" time with and without dyskinesia, and the proportion of doses that
  were failures (no "on" response within 2 hours).
- Pharmacokinetic Analysis: While not the primary focus of this efficacy trial, pharmacokinetic
  parameters were assessed in a separate study (Djaldetti et al., 2003) involving single-dose
  administration to 12 patients with PD. Blood samples were collected at various time points to
  determine plasma levodopa concentrations.





# Foslevodopa/Foscarbidopa Clinical Trial (Soileau et al., 2022; NCT04380142)

- Study Design: A phase 3, randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter trial.
- Patient Population: 141 patients with advanced Parkinson's disease who were experiencing motor fluctuations despite optimized oral therapy, with an average of at least 2.5 hours of "off" time per day.
- Intervention: Patients were randomized (1:1) to receive either a continuous subcutaneous infusion of foslevodopa/foscarbidopa and oral placebo, or a continuous subcutaneous infusion of placebo and oral immediate-release levodopa/carbidopa for 12 weeks. The infusion was administered over 24 hours a day.
- Outcome Measures: The primary endpoint was the change from baseline in "on" time without troublesome dyskinesia. The key secondary endpoint was the change from baseline in "off" time. Efficacy was assessed using patient-completed diaries.
- Safety Assessments: Safety and tolerability were monitored throughout the study, with a particular focus on infusion-site reactions.

# Mandatory Visualization Levodopa Prodrug Metabolism and Dopaminergic Signaling

Caption: Metabolism of levodopa prodrugs and subsequent dopaminergic signaling pathway.

#### **Clinical Trial Workflow: A Comparative Overview**





Click to download full resolution via product page

Caption: Generalized workflow for the comparative clinical trials of levodopa prodrugs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- To cite this document: BenchChem. [A Head-to-Head Clinical Trial Comparison of Levodopa Prodrugs: Etilevodopa vs. Foslevodopa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671700#head-to-head-clinical-trial-of-etilevodopa-against-other-levodopa-prodrugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





